Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

Overview

Description

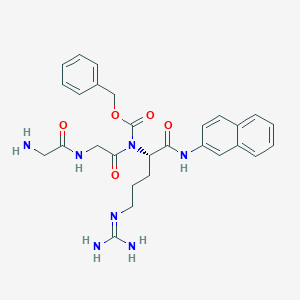

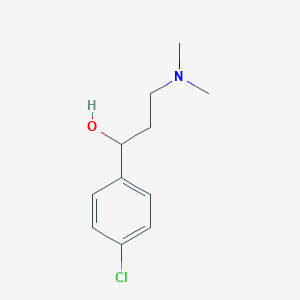

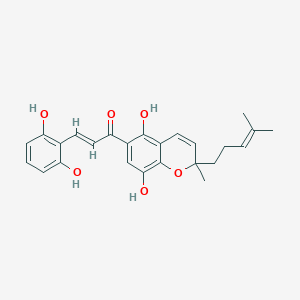

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a synthetic peptide derivative commonly used in biochemical research. It is known for its role as a substrate in protease assays, particularly for enzymes like trypsin and other serine proteases. The compound is characterized by its complex structure, which includes a benzyloxycarbonyl (Z) protecting group, two glycyl residues, an arginine residue, and a beta-naphthylamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group of the arginine residue during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis reactions, particularly in the presence of proteases, leading to the cleavage of peptide bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the naphthylamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Proteases such as trypsin are commonly used to catalyze the hydrolysis of the peptide bonds.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the naphthylamide moiety.

Substitution: Nucleophiles such as amines can react with the benzyloxycarbonyl group under basic conditions.

Major Products Formed:

Hydrolysis: The major products include smaller peptide fragments and free amino acids.

Oxidation: Oxidized derivatives of the naphthylamide moiety.

Substitution: Substituted derivatives of the benzyloxycarbonyl group.

Scientific Research Applications

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is widely used in scientific research due to its role as a substrate in protease assays. It is utilized to study the activity and specificity of various proteases, including trypsin and other serine proteases. The compound is also employed in the development of protease inhibitors, which have therapeutic potential in treating diseases such as cancer and viral infections. Additionally, it serves as a model compound in the study of peptide synthesis and peptide-protein interactions .

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide involves its recognition and cleavage by proteases. The arginine residue is a key recognition site for trypsin and other serine proteases, which cleave the peptide bond adjacent to the arginine. The cleavage releases the beta-naphthylamide moiety, which can be detected spectrophotometrically, allowing for the quantification of protease activity .

Comparison with Similar Compounds

Benzyloxycarbonyl-glycyl-glycyl-arginine p-nitroanilide: Another substrate used in protease assays, differing in the chromogenic group (p-nitroanilide vs. beta-naphthylamide).

Benzyloxycarbonyl-glycyl-glycyl-lysine beta-naphthylamide: Similar structure but with lysine instead of arginine, used to study different protease specificities.

Uniqueness: Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is unique due to its specific recognition by trypsin and other serine proteases, making it a valuable tool in protease research. The beta-naphthylamide moiety provides a convenient spectrophotometric readout, enhancing its utility in enzymatic assays .

Properties

IUPAC Name |

benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVGNOJQGYIXFL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938207 | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-97-6 | |

| Record name | Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)

![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)